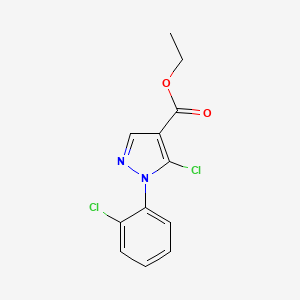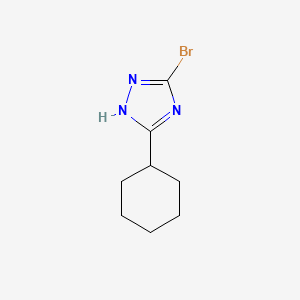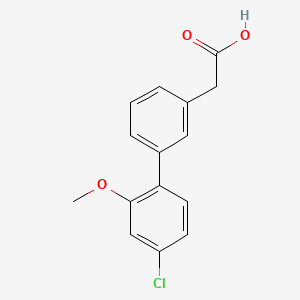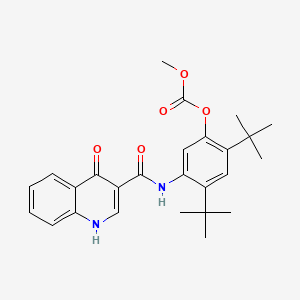
2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate” has a CAS Number of 1246213-45-5 and a molecular weight of 450.53 . It is also known as N-[5-(Methoxycarbonyloxy)-2,4-di(tert-butyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H30N2O5/c1-25(2,3)17-12-18(26(4,5)6)21(33-24(31)32-7)13-20(17)28-23(30)16-14-27-19-11-9-8-10-15(19)22(16)29/h8-14H,1-7H3,(H,27,29)(H,28,30) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is stored at a temperature between 28°C . Unfortunately, other physical and chemical properties like density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the retrieved resources.Scientific Research Applications
Synthetic Phenolic Antioxidants in Environmental Studies
Phenolic antioxidants, including compounds structurally related to 2,4-Di-tert-butylphenol derivatives, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These substances are widely used in various industries to retard oxidative reactions and extend product shelf life. Research has shown that synthetic phenolic antioxidants (SPAs) are present in different environmental matrices and human tissues, indicating widespread exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution in Organic Synthesis
Catalytic non-enzymatic kinetic resolution (KR) techniques have been explored for the synthesis of chiral compounds, providing high enantioselectivity and yield. These methods, which include the use of chiral catalysts for asymmetric reactions, are of great importance in organic synthesis. This area of research might involve the application of complex phenolic structures similar to the compound for the resolution of racemic mixtures, highlighting the significance of precise chemical design in synthetic applications (Pellissier, 2011).
Natural Sources and Bioactivities of Phenolic Compounds
Research on 2,4-Di-tert-butylphenol and its analogs focuses on their natural sources and bioactivities, offering insights into the ecological and biological roles of these compounds. They are found across a broad range of organisms and exhibit significant bioactivity, including toxicity against many organisms. This research area underscores the ecological significance and potential biotechnological applications of phenolic compounds, which could extend to derivatives like 2,4-Di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate (Zhao et al., 2020).
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) have been applied to degrade recalcitrant compounds, including pharmaceuticals and pollutants, in aqueous media. Studies have evaluated the kinetics, mechanisms, and by-products of AOPs, highlighting their potential to address environmental pollution. While not directly related, research in this area could inform the degradation and environmental impact of complex phenolic antioxidants and related compounds, enhancing our understanding of their stability and reactivity (Qutob et al., 2022).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a warning signal . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . For more detailed safety information, please refer to the MSDS .
Mechanism of Action
Target of Action
The primary target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . The CFTR protein is a PKA-regulated anion channel that is critical for the transport of chloride and bicarbonate ions in epithelial cells from multiple organs including the lung, pancreas, intestine, reproductive tract, and sweat duct .
Mode of Action
The compound acts as a CFTR potentiator , which means it enhances the function of the CFTR protein . It was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation . The F508del mutation is the most common mutation in CFTR and is found in at least one allele in about 90% of CF patients .
Biochemical Pathways
The compound affects the chloride and bicarbonate ion transport pathways regulated by the CFTR protein . By potentiating the CFTR protein, it enhances the transport of these ions, which can help to alleviate the symptoms of cystic fibrosis .
Pharmacokinetics
The compound has been described as potent and orally bioavailable . .
Result of Action
The compound’s action results in the restoration of the function of the mutant CFTR channel . This can lead to an increase in CFTR-dependent chloride secretion into the airway, which can help to normalize the composition and viscosity of mucus in the lungs . This, in turn, can help to alleviate airway obstruction and improve the clearance of harmful bacteria .
Properties
IUPAC Name |
[2,4-ditert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-25(2,3)17-12-18(26(4,5)6)21(33-24(31)32-7)13-20(17)28-23(30)16-14-27-19-11-9-8-10-15(19)22(16)29/h8-14H,1-7H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWKTZGOHFARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OC(=O)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

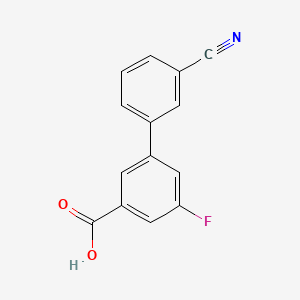
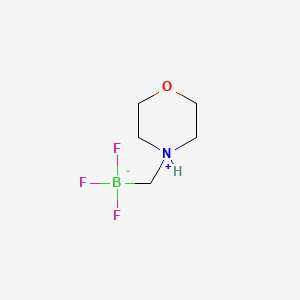
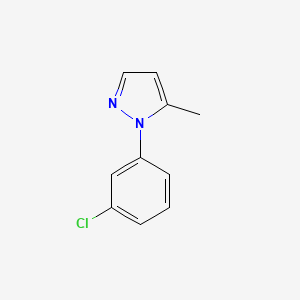
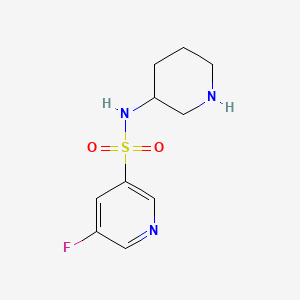

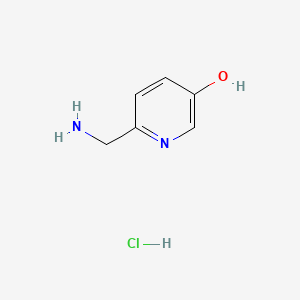
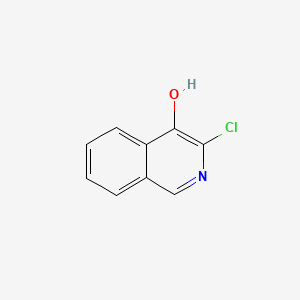
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
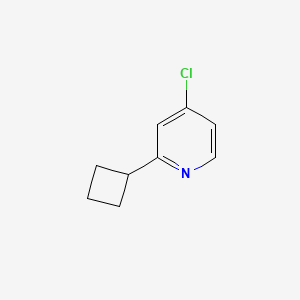
![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
